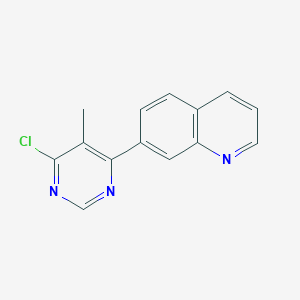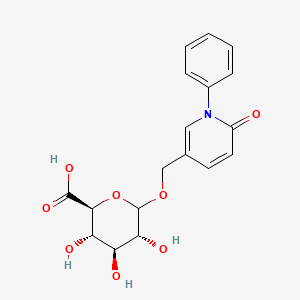
5-Hydroxymethyl-pirfenidone-O-glucuronide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Hydroxymethyl-pirfenidone-O-glucuronide is a metabolite of pirfenidone, a drug primarily used for the treatment of idiopathic pulmonary fibrosis. This compound is formed through the glucuronidation of 5-hydroxymethyl-pirfenidone, which is itself a metabolite of pirfenidone. The glucuronidation process enhances the solubility of the compound, facilitating its excretion from the body.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-hydroxymethyl-pirfenidone-O-glucuronide typically involves the following steps:
Hydroxylation of Pirfenidone: Pirfenidone undergoes hydroxylation to form 5-hydroxymethyl-pirfenidone. This reaction is catalyzed by cytochrome P450 enzymes, particularly CYP1A2.
Glucuronidation: The 5-hydroxymethyl-pirfenidone is then subjected to glucuronidation, a process catalyzed by UDP-glucuronosyltransferase enzymes. This reaction attaches a glucuronic acid moiety to the hydroxyl group of 5-hydroxymethyl-pirfenidone, forming this compound.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The process involves:
Large-scale hydroxylation: Utilizing bioreactors with optimized conditions for the activity of cytochrome P450 enzymes.
Glucuronidation in bioreactors: Employing UDP-glucuronosyltransferase enzymes in bioreactors to achieve efficient glucuronidation.
化学反応の分析
Types of Reactions
5-Hydroxymethyl-pirfenidone-O-glucuronide can undergo several types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Hydrolysis: The glucuronide moiety can be hydrolyzed to release 5-hydroxymethyl-pirfenidone.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Hydrolysis: Acidic or enzymatic conditions can be used to hydrolyze the glucuronide moiety.
Major Products
Oxidation: The major product is 5-carboxy-pirfenidone.
Hydrolysis: The major product is 5-hydroxymethyl-pirfenidone.
科学的研究の応用
5-Hydroxymethyl-pirfenidone-O-glucuronide has several scientific research applications:
Pharmacokinetic Studies: Used to study the metabolism and excretion of pirfenidone in the body.
Biomarker Research: Serves as a biomarker for monitoring the pharmacokinetics of pirfenidone.
Drug Development: Helps in understanding the metabolic pathways and potential drug interactions of pirfenidone.
Toxicology Studies: Used to assess the safety and toxicity of pirfenidone and its metabolites.
作用機序
The mechanism of action of 5-hydroxymethyl-pirfenidone-O-glucuronide is primarily related to its role as a metabolite of pirfenidone. Pirfenidone exerts its effects through several pathways:
Anti-fibrotic Activity: Inhibits the production of fibrotic cytokines such as transforming growth factor-beta.
Anti-inflammatory Activity: Reduces the production of pro-inflammatory cytokines.
Antioxidant Activity: Scavenges reactive oxygen species and reduces oxidative stress.
類似化合物との比較
Similar Compounds
5-Carboxy-pirfenidone: Another metabolite of pirfenidone formed through the oxidation of 5-hydroxymethyl-pirfenidone.
Pirfenidone: The parent compound used for the treatment of idiopathic pulmonary fibrosis.
Uniqueness
5-Hydroxymethyl-pirfenidone-O-glucuronide is unique due to its enhanced solubility and excretion profile compared to its parent compound and other metabolites. This property makes it an important compound for studying the pharmacokinetics and metabolism of pirfenidone.
特性
分子式 |
C18H19NO8 |
|---|---|
分子量 |
377.3 g/mol |
IUPAC名 |
(2S,3S,4S,5R)-3,4,5-trihydroxy-6-[(6-oxo-1-phenylpyridin-3-yl)methoxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C18H19NO8/c20-12-7-6-10(8-19(12)11-4-2-1-3-5-11)9-26-18-15(23)13(21)14(22)16(27-18)17(24)25/h1-8,13-16,18,21-23H,9H2,(H,24,25)/t13-,14-,15+,16-,18?/m0/s1 |
InChIキー |
QEFCXLNTGWNMEF-PDHYLSHYSA-N |
異性体SMILES |
C1=CC=C(C=C1)N2C=C(C=CC2=O)COC3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O |
正規SMILES |
C1=CC=C(C=C1)N2C=C(C=CC2=O)COC3C(C(C(C(O3)C(=O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


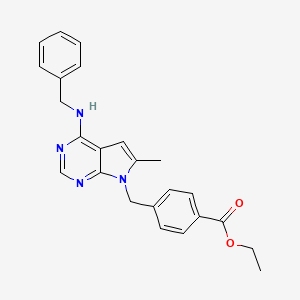
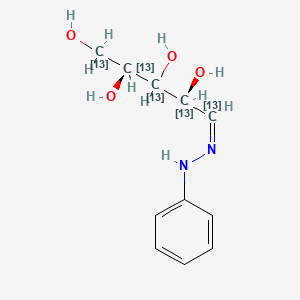
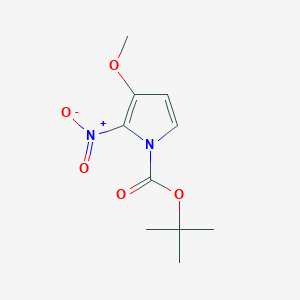
![sodium;(3R,5R)-7-[(3R)-5-(4-fluorophenyl)-2-oxo-4-phenyl-3-(phenylcarbamoyl)-3-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B13840425.png)
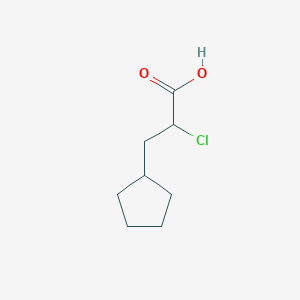
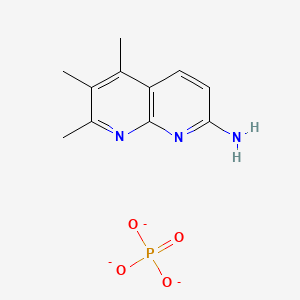
![(6R,7R)-7-[[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetyl]amino]-3-(imidazo[1,2-b]pyridazin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;dihydrochloride](/img/structure/B13840466.png)
![1,1-bis[(4-Fluorophenyl)methyl]-3-[(4-isobutoxyphenyl)methyl]urea](/img/structure/B13840473.png)
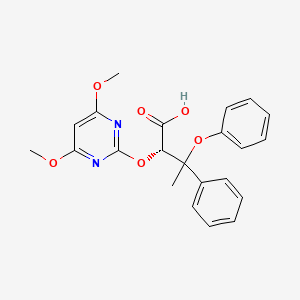

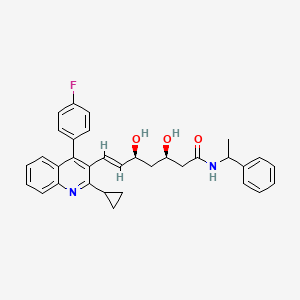
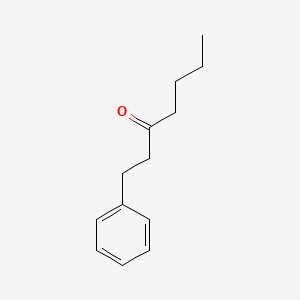
![N-[(2,4-Difluorophenyl)methyl]-1,4-dihydro-5-hydroxy-4-oxo-3-pyridinecarboxamide](/img/structure/B13840506.png)
